![molecular formula C18H14N2O2 B12446402 2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for various chemical studies due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine typically involves the condensation reaction between 2-methyl-3-nitroaniline and 1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve similar condensation reactions on a larger scale. Industrial synthesis would likely employ continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Reduction of the nitro group: 2-methyl-3-aminophenyl-1-naphthalen-1-ylmethanimine.
Reduction of the imine group: N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanamine.
Substitution reactions: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic or biological activities. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- (E)-N-(2-methyl-3-nitrophenyl)-1-phenylmethanimine
- (E)-N-(2-methyl-3-nitrophenyl)-1-benzylmethanimine
Comparison:
- Structural Differences: While the similar compounds listed above share the nitrophenyl group, they differ in the aromatic ring attached to the imine group. The presence of a naphthalene ring in (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine provides additional conjugation and potential for π-π interactions.
- Reactivity: The naphthalene ring can influence the compound’s reactivity, particularly in electrophilic substitution reactions, making it more reactive compared to its phenyl or benzyl counterparts.
- Applications: The unique structure of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine may offer distinct advantages in applications such as dye synthesis and coordination chemistry, where extended conjugation is beneficial.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H14N2O2/c1-13-17(10-5-11-18(13)20(21)22)19-12-15-8-4-7-14-6-2-3-9-16(14)15/h2-12H,1H3 |
InChI-Schlüssel |
WKYWDBSILDBPBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)

![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)
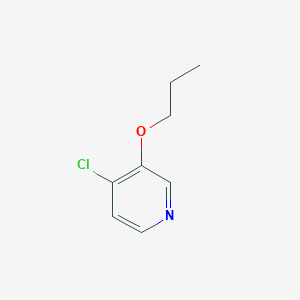
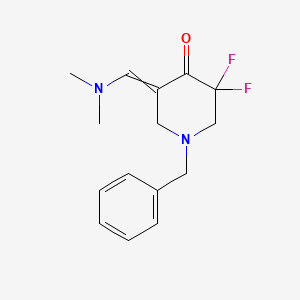
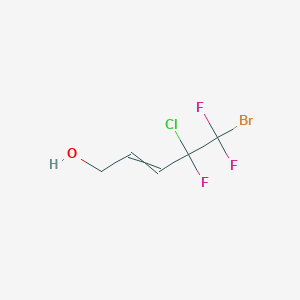
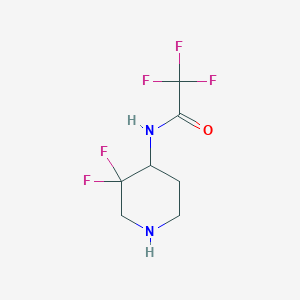
methanone](/img/structure/B12446355.png)
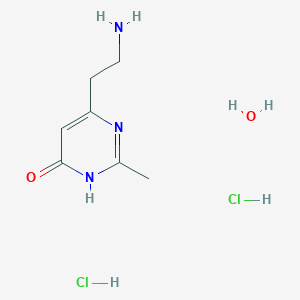
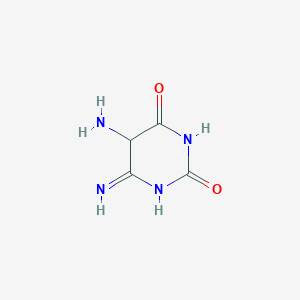
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
